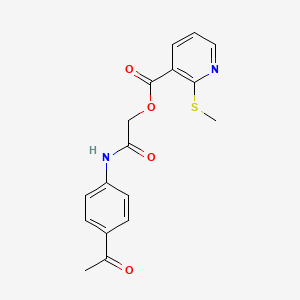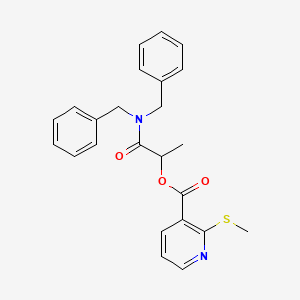
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both dibenzylamino and methylthio groups in its structure suggests that it may exhibit interesting chemical reactivity and biological activity.
准备方法
The synthesis of 1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate can be achieved through several synthetic routes. One common method involves the reaction of 1-(dibenzylamino)-1-oxopropan-2-yl chloride with 2-(methylthio)nicotinic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
化学反应分析
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with alkyl halides can lead to the formation of quaternary ammonium salts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. Its structure suggests that it could interact with various biological targets.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its potential as an anti-inflammatory or anticancer agent could be explored.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which 1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The dibenzylamino group may facilitate binding to proteins, while the methylthio group could modulate the compound’s reactivity and stability. Further research is needed to elucidate the exact pathways and targets involved.
相似化合物的比较
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate can be compared with other similar compounds, such as:
1-(Dibenzylamino)-1-oxopropan-2-yl nicotinate: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)benzoate: Contains a benzoate group instead of a nicotinate group, which could affect its interactions with biological targets.
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C24H24N2O3S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
[1-(dibenzylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C24H24N2O3S/c1-18(29-24(28)21-14-9-15-25-22(21)30-2)23(27)26(16-19-10-5-3-6-11-19)17-20-12-7-4-8-13-20/h3-15,18H,16-17H2,1-2H3 |
InChI 键 |
BLONUSTVIWCCRT-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)OC(=O)C3=C(N=CC=C3)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365916.png)
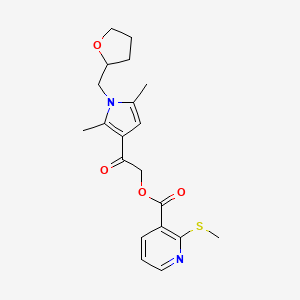
![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13365929.png)
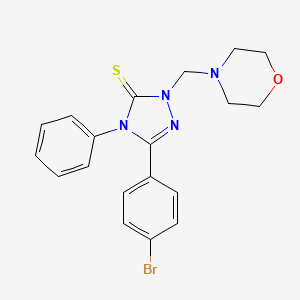
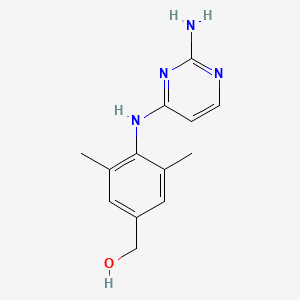
![2-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B13365940.png)
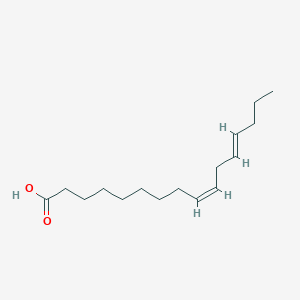
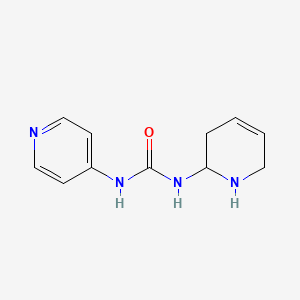
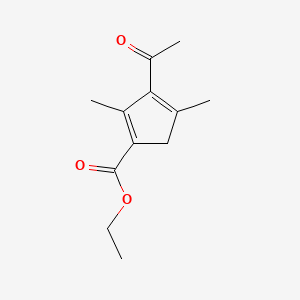

![3-[(Ethylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365983.png)
![N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide](/img/structure/B13365984.png)
![1-{3-amino-2-benzoyl-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridin-5-yl}ethanone](/img/structure/B13365990.png)
